2-methyl-N-(4'-nitrobiphenyl-4-yl)benzamide
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Overview
Description
2-methyl-N-(4’-nitrobiphenyl-4-yl)benzamide is an organic compound with the molecular formula C20H16N2O3 It is a derivative of benzamide, featuring a biphenyl structure with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4’-nitrobiphenyl-4-yl)benzamide typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position.
Amination: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is acylated with 2-methylbenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4’-nitrobiphenyl-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-carboxy-N-(4’-nitrobiphenyl-4-yl)benzamide.
Reduction: 2-methyl-N-(4’-aminobiphenyl-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-N-(4’-nitrobiphenyl-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4’-nitrobiphenyl-4-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide:
Uniqueness
2-methyl-N-(4’-nitrobiphenyl-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to other benzamide derivatives.
Properties
IUPAC Name |
2-methyl-N-[4-(4-nitrophenyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-4-2-3-5-19(14)20(23)21-17-10-6-15(7-11-17)16-8-12-18(13-9-16)22(24)25/h2-13H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCJKPWVSCWFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967555 |
Source
|
Record name | 2-Methyl-N-(4'-nitro[1,1'-biphenyl]-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5306-07-0 |
Source
|
Record name | 2-Methyl-N-(4'-nitro[1,1'-biphenyl]-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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